molecular formula C10H11F3O3 B1404393 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione CAS No. 893842-26-7

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione

Cat. No.: B1404393
CAS No.: 893842-26-7
M. Wt: 236.19 g/mol
InChI Key: JJHINZWDUKGUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H15F3O3. It is a cyclohexane derivative featuring both dimethyl and trifluoroacetyl groups, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The trifluoroacetyl group imparts distinct chemical properties, such as increased electrophilicity and stability, which are not observed in similar compounds .

Properties

IUPAC Name

5,5-dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c1-9(2)3-5(14)7(6(15)4-9)8(16)10(11,12)13/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHINZWDUKGUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743308
Record name 5,5-Dimethyl-2-(trifluoroacetyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893842-26-7
Record name 5,5-Dimethyl-2-(trifluoroacetyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione
Reactant of Route 5
Reactant of Route 5
5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione
Reactant of Route 6
5,5-Dimethyl-2-(2,2,2-trifluoroacetyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.